(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine
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Overview
Description
(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine is a chemical compound with the molecular formula C8H11N3O It features a pyridazine ring substituted with a methoxy group at the 6-position and a methylamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxypyridazine-3-carboxylic acid.
Reduction: The carboxylic acid is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like tetrahydrofuran (THF).
Amination: The alcohol is then converted to the amine by reacting with methylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The specific mechanism of action for (6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine is not well-documented. in general, compounds with similar structures can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and methylamine groups may play a role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
- (6-Methoxy-pyridazin-3-ylmethyl)-amino-acetic acid
- 2-[(6-Methoxy-pyridazin-3-ylmethyl)-amino]-ethanol
- (S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-3-methyl-butyramide
Uniqueness
(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine is unique due to its specific substitution pattern on the pyridazine ring, which can influence its reactivity and interaction with biological targets. The presence of both methoxy and methylamine groups provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-8-5-6-3-4-7(11-2)10-9-6/h3-4,8H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNWSEUPMZVCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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